molecular formula C17H24INO B14584141 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide CAS No. 61573-52-2

9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide

Cat. No.: B14584141
CAS No.: 61573-52-2
M. Wt: 385.28 g/mol
InChI Key: JIDHHBDIIVWKBN-UHFFFAOYSA-M
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Description

9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is a complex organic compound with the molecular formula C17H24INO It is known for its unique structure, which includes a quinolizinium core, a benzyl group, and an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide typically involves multiple steps:

    Formation of the Quinolizinium Core: The initial step involves the construction of the quinolizinium core. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl halides are commonly used as reagents in the presence of a strong base.

    Iodination: The final step involves the introduction of the iodide ion. This can be done through a halogen exchange reaction using an iodide salt, such as sodium iodide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinolizinium derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolizinium compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-oxooctahydro-2H-quinolizinium iodide
  • 5-Methyl-3-oxooctahydro-2H-pyrido[1,2-a]pyrazin-5-ium iodide
  • 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide

Uniqueness

9a-Benzyl-5-methyl-1-oxooctahydro-2H-quinolizin-5-ium iodide is unique due to its specific structural features, such as the presence of a benzyl group and a quinolizinium core. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

CAS No.

61573-52-2

Molecular Formula

C17H24INO

Molecular Weight

385.28 g/mol

IUPAC Name

9a-benzyl-5-methyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-5-ium-1-one;iodide

InChI

InChI=1S/C17H24NO.HI/c1-18-12-6-5-11-17(18,16(19)10-7-13-18)14-15-8-3-2-4-9-15;/h2-4,8-9H,5-7,10-14H2,1H3;1H/q+1;/p-1

InChI Key

JIDHHBDIIVWKBN-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCCC1(C(=O)CCC2)CC3=CC=CC=C3.[I-]

Origin of Product

United States

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